molecular formula C9H11NO3S B13006525 1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone

1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone

Cat. No.: B13006525
M. Wt: 213.26 g/mol
InChI Key: GVIWORNUUWNIGJ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone is an organic compound with a unique structure that includes an aminophenyl group and a methylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone typically involves the reaction of 4-aminophenyl ethanone with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)ethanone: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.

    1-(4-Methylsulfonylphenyl)ethanone: Lacks the amino group, affecting its biological activity and applications.

Uniqueness

1-(4-Aminophenyl)-2-(methylsulfonyl)ethanone is unique due to the presence of both the aminophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-(4-aminophenyl)-2-methylsulfonylethanone

InChI

InChI=1S/C9H11NO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3

InChI Key

GVIWORNUUWNIGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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